molecular formula C25H21BrN8O3 B11561849 6-{(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-{(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11561849
M. Wt: 561.4 g/mol
InChI Key: DYMSKIOQUSMFDE-WCMHEWFTSA-N
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Description

6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as bromo, phenyl, methoxy, and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazine ring followed by the introduction of the various substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methoxy and nitro groups makes the compound susceptible to oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[(2Z)-2-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and the resulting chemical properties. Similar compounds include other triazine derivatives with different substituents, such as:

  • 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C25H21BrN8O3

Molecular Weight

561.4 g/mol

IUPAC Name

2-N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H21BrN8O3/c1-37-22-13-9-20(10-14-22)29-24-30-23(28-19-7-11-21(12-8-19)34(35)36)31-25(32-24)33-27-16-18(26)15-17-5-3-2-4-6-17/h2-16H,1H3,(H3,28,29,30,31,32,33)/b18-15-,27-16-

InChI Key

DYMSKIOQUSMFDE-WCMHEWFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C(=C\C4=CC=CC=C4)\Br

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC(=CC4=CC=CC=C4)Br

Origin of Product

United States

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